Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: is a chemical compound with the following structural formula:
C8H15NO2
It belongs to the class of piperidinecarboxylic acids , which are compounds containing a piperidine ring bearing a carboxylic acid group . The compound’s systematic name reflects its structure: an ethyl ester of piperidine-1-carboxylic acid, substituted at the 4-position with a pyrrolidin-2-yl group.
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate involves several steps. One common approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine, leading to intermediate pyrrolidine derivatives. These intermediates are then further transformed to yield the desired compound .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial in industrial processes.
Chemical Reactions Analysis
Reactivity:
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the pyrrolidine or piperidine rings.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrolidine or piperidine nitrogen.
Cyclization: Formation of ring structures involving neighboring atoms.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:
Reductive Amination: Use reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: React with ethyl alcohol and a strong acid catalyst.
Major Products: The major products formed from these reactions include various derivatives of the pyrrolidine-piperidine scaffold, each with distinct properties and applications.
Scientific Research Applications
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Biological Studies: Investigating interactions with biological targets.
Industry: For the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action depends on its specific use. It may interact with receptors, enzymes, or other cellular components, affecting biological processes.
Comparison with Similar Compounds
Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: shares similarities with related compounds, such as:
Pyrrolidine Derivatives: Explore the unique features of this compound compared to other pyrrolidine-based molecules.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
ethyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-12(15)14-8-5-10(6-9-14)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 |
InChI Key |
PCCUJMJTYWOQQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2CCCN2 |
Origin of Product |
United States |
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